4-(4-methylphenyl)-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-2-4-8(5-3-7)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDBRCBZFIAMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406128 | |
| Record name | 4-(4-methylphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40545-63-9 | |
| Record name | 4-(4-methylphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 4 Methylphenyl 1h Pyrazol 5 Amine and Its Derivatives
Classical and Contemporary Pyrazole (B372694) Ring Formation Strategies
The construction of the pyrazole ring is the cornerstone of synthesizing 4-(4-methylphenyl)-1H-pyrazol-5-amine. Both long-established and modern synthetic methods are employed to achieve this, offering flexibility in precursor selection and reaction conditions.
Condensation Reactions with Hydrazine (B178648) Derivatives and Carbonyl Compounds
A prevalent and versatile method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative. nih.gov In the context of this compound, this would typically involve the reaction of 2-(4-methylphenyl)-3-oxopropanenitrile (B11724029) with hydrazine hydrate (B1144303). The reaction proceeds through an initial nucleophilic attack of the hydrazine on the ketone carbonyl, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, which, after tautomerization, yields the final 5-aminopyrazole product.
The general reaction scheme is as follows:
Reaction Scheme for Condensation of a β-Ketonitrile with Hydrazine
| Reactant 1 | Reactant 2 | Intermediate | Product |
|---|
This method is widely applicable and allows for the introduction of various substituents on the pyrazole ring by selecting appropriately substituted β-ketonitriles and hydrazines.
Cyclization Reactions of Acetylenic Precursors
The cyclization of acetylenic compounds with hydrazine derivatives provides another important route to pyrazoles. Specifically, the reaction of an α,β-acetylenic nitrile with hydrazine can lead to the formation of a 5-aminopyrazole. For the synthesis of the target compound, this would involve the reaction of 3-(4-methylphenyl)propiolonitrile with hydrazine. The reaction mechanism involves the Michael addition of hydrazine to the activated triple bond, followed by cyclization and tautomerization to yield the aromatic pyrazole ring.
The regioselectivity of this reaction is a critical aspect, as the addition of hydrazine can, in principle, lead to two different regioisomers. The reaction conditions and the electronic nature of the substituents on the acetylenic precursor play a significant role in directing the outcome of the cyclization.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as powerful tools in heterocyclic synthesis. The synthesis of 5-aminopyrazoles can be efficiently achieved through a three-component reaction of a ketone, an aryl aldehyde, and malononitrile (B47326) in the presence of a hydrazine.
For the synthesis of this compound, a plausible three-component strategy would involve the reaction of malononitrile, p-tolualdehyde, and a suitable active methylene (B1212753) compound in the presence of hydrazine. The reaction often proceeds through a series of tandem reactions, such as Knoevenagel condensation and Michael addition, followed by cyclization with hydrazine. Various catalysts, including Lewis acids and organocatalysts, can be employed to promote these reactions and improve yields.
Regioselective Synthesis and Control in Pyrazol-5-amine Formation
Achieving the desired regiochemistry is a paramount challenge in pyrazole synthesis, particularly when using unsymmetrical precursors. In the formation of this compound, the key is to control the cyclization step to ensure the formation of the 5-amino isomer rather than the 3-amino isomer.
When employing the condensation of a β-ketonitrile with a substituted hydrazine (e.g., 4-methylphenylhydrazine), two regioisomeric pyrazoles can be formed. The regioselectivity is influenced by the steric and electronic properties of the substituents on both the β-ketonitrile and the hydrazine, as well as the reaction conditions. For instance, the reaction of 2-(4-methylphenyl)-3-oxopropanenitrile with hydrazine hydrate will unambiguously yield this compound. However, if a substituted hydrazine is used, a mixture of regioisomers is possible.
Control over regioselectivity can often be achieved by modifying the reaction conditions. For example, acidic or basic catalysis can influence the site of the initial nucleophilic attack and the subsequent cyclization pathway. In some cases, the use of protecting groups or specific activating groups on the precursors can direct the reaction towards the desired regioisomer.
Functionalization and Derivatization Strategies of the Pyrazole-5-amine Moiety
The 5-amino group of the pyrazole ring in this compound is a versatile functional handle that allows for a wide range of derivatization reactions. These modifications are crucial for tuning the physicochemical and biological properties of the molecule.
Alkylation and Acylation Reactions of the Amino Group
The primary amino group at the C5 position of the pyrazole ring can readily undergo alkylation and acylation reactions.
Alkylation: N-alkylation of the 5-amino group can be achieved using various alkylating agents such as alkyl halides or sulfates in the presence of a base. The reaction conditions can be controlled to achieve mono- or di-alkylation. The choice of base and solvent is critical to prevent competing N-alkylation of the pyrazole ring nitrogen atoms.
Representative N-Alkylation Reactions
| Substrate | Alkylating Agent | Product |
|---|---|---|
| This compound | Methyl iodide | N-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine |
Acylation: The 5-amino group can be easily acylated using acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. This reaction leads to the formation of the corresponding N-acyl-5-aminopyrazole derivatives.
Representative N-Acylation Reactions
| Substrate | Acylating Agent | Product |
|---|---|---|
| This compound | Acetyl chloride | N-(4-(4-methylphenyl)-1H-pyrazol-5-yl)acetamide |
| This compound | Benzoyl chloride | N-(4-(4-methylphenyl)-1H-pyrazol-5-yl)benzamide |
These functionalization reactions significantly expand the chemical space accessible from this compound, enabling the synthesis of a diverse library of derivatives for further investigation.
Diazotization Reactions
The primary amino group at the C5 position of the 5-aminopyrazole ring system is readily converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These diazonium salts are versatile intermediates that can undergo a range of subsequent reactions.
One of the most significant applications of these pyrazole diazonium salts is in azo coupling reactions. These intermediates are electrophilic and react with electron-rich coupling components such as phenols, anilines, and active methylene compounds to form highly colored azo compounds. This reaction is fundamental to the synthesis of azo dyes.
Furthermore, the diazotization of 5-aminopyrazoles followed by intramolecular cyclization is a cornerstone for the synthesis of fused heterocyclic systems. A prominent example is the formation of the pyrazolo[5,1-c] nih.govresearchgate.netacs.orgtriazine scaffold. This is typically achieved by coupling the pyrazole-5-diazonium salt with a compound containing an active methylene group. The resulting hydrazone intermediate then undergoes intramolecular cyclization to yield the fused triazine ring system. While specific examples detailing the diazotization of this compound are not extensively documented in readily available literature, the general reactivity pattern of 5-aminopyrazoles suggests its utility in similar synthetic pathways.
| Reaction Type | Reagents | Intermediate | Product Type |
| Azo Coupling | NaNO₂, HCl; then an electron-rich aromatic compound | Pyrazole-5-diazonium salt | Azo dyes |
| Fused Heterocycle Synthesis | NaNO₂, HCl; then an active methylene compound | Pyrazole-5-diazonium salt / Hydrazone | Pyrazolo[5,1-c] nih.govresearchgate.netacs.orgtriazines |
Electrophilic and Nucleophilic Substitution Reactions at the Pyrazole Ring
The pyrazole ring in 5-aminopyrazole derivatives is susceptible to both electrophilic and nucleophilic substitution, allowing for further functionalization.
Electrophilic Substitution: The pyrazole ring is considered an electron-rich aromatic system. Electrophilic substitution reactions, such as halogenation, nitration, and formylation, preferentially occur at the C4 position, which is the most nucleophilic carbon on the ring. nih.gov
A key example of electrophilic substitution is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) at the C4 position of the pyrazole ring. For instance, the formylation of 5-chloro-1-methyl-3-(4-methylphenyl)-1H-pyrazole has been successfully achieved under Vilsmeier-Haack conditions (POCl₃/DMF), yielding 5-chloro-1-methyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde. arkat-usa.org This demonstrates the feasibility of introducing substituents at the C4 position of a pyrazole ring bearing a p-tolyl group.
Nucleophilic Substitution: Nucleophilic substitution reactions are also important for modifying the pyrazole core, particularly when a suitable leaving group is present. For example, a halogen atom at the C5 position can be displaced by various nucleophiles. Microwave-assisted reactions between 5-chloro-4-formylpyrazoles and primary alkylamines have been shown to produce 5-(N-alkyl)aminopyrazoles in high yields. encyclopedia.pub This illustrates a viable method for introducing diverse amino substituents at the C5 position of a pre-functionalized pyrazole ring.
| Reaction | Position of Substitution | Reagents | Product |
| Vilsmeier-Haack Formylation | C4 | POCl₃, DMF | 4-Formylpyrazole derivative |
| Halogenation | C4 | N-Halosuccinimide (NCS, NBS, NIS) | 4-Halopyrazole derivative |
| Nucleophilic Aromatic Substitution | C5 | Primary Alkylamines (on a 5-halopyrazole) | 5-(N-Alkyl)aminopyrazole derivative |
Dimerization and Coupling Reactions of 5-Aminopyrazoles
Dimerization and coupling reactions of 5-aminopyrazoles provide pathways to larger, often symmetrical, molecular architectures. A significant method in this category is the oxidative dehydrogenative coupling of the 5-amino groups to form an azo linkage (N=N), resulting in a dimeric structure.
Research has demonstrated the successful oxidative dehydrogenative coupling of various pyrazol-5-amines. nih.govfigshare.comnih.gov In one such study, a derivative closely related to the subject compound, 1-phenyl-3-(p-tolyl)-1H-pyrazol-5-amine, underwent iodination at the C4 position and simultaneous oxidative coupling of the amino groups. This reaction, utilizing iodine and tert-butyl hydroperoxide (TBHP), yielded the corresponding (E)-1,2-bis(4-iodo-1-phenyl-3-p-tolyl-1H-pyrazol-5-yl)diazene. nih.govacs.org This transformation highlights a powerful method for both dimerization and functionalization of the pyrazole ring in a single step.
The table below summarizes the characterization data for this dimeric azo compound, providing a concrete example of a coupling reaction involving a p-tolyl-substituted aminopyrazole derivative. nih.govacs.org
| Compound Name | Yield | Melting Point (°C) | Spectroscopic Data (¹H NMR, δ, ppm) |
| (E)-1,2-Bis(4-iodo-1-phenyl-3-p-tolyl-1H-pyrazol-5-yl)diazene | 83% | 142–144 | 7.79–7.71 (m, 4H, ArH), 7.65 (d, J = 7.9 Hz, 3H, ArH), 7.51 (d, J = 5.8 Hz, 2H, ArH), 7.49–7.38 (m, 7H, ArH), 7.29 (s, 2H, ArH), 2.42 (s, 3H, CH₃), 2.41 (s, 3H, CH₃) |
In addition to N-N bond formation, copper-promoted dimerization of 5-aminopyrazoles has been developed to produce pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. These reactions offer a versatile route to complex fused heterocyclic systems.
Structural Elucidation and Conformational Analysis of 4 4 Methylphenyl 1h Pyrazol 5 Amine Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. Techniques such as NMR, FT-IR, UV-Vis, and mass spectrometry offer detailed information on the connectivity, functional groups, and electronic properties of 4-(4-methylphenyl)-1H-pyrazol-5-amine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HETCOR-NMR)
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.
¹H NMR: The proton NMR spectrum of a this compound derivative is expected to show distinct signals corresponding to the different types of protons. The methyl group (CH₃) on the p-tolyl substituent typically appears as a sharp singlet around δ 2.40 ppm. iucr.org The aromatic protons of the tolyl group often present as a characteristic AA'BB' system, appearing as two doublets in the range of δ 7.0-8.0 ppm. iucr.orgresearchgate.net The proton on the C3 position of the pyrazole (B372694) ring would likely be observed as a singlet. The protons of the amine (NH₂) group and the pyrazole NH can vary in their chemical shifts and may appear as broad singlets; for instance, the NH₂ signal in a related derivative was observed at δ 6.34 (s, 2H, NH₂). iucr.org
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. For pyrazole derivatives, characteristic signals for the pyrazole ring carbons are typically observed between δ 125-160 ppm. nih.govconnectjournals.com The carbon atoms of the tolyl group would also have distinct chemical shifts, with the methyl carbon appearing upfield.
HETCOR-NMR: Heteronuclear Correlation (HETCOR) spectroscopy would be employed to establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This two-dimensional NMR technique is crucial for unambiguous assignment of the ¹H and ¹³C NMR spectra, confirming the connectivity within the tolyl and pyrazole moieties.
Table 1: Representative ¹H NMR Spectral Data for a this compound Analog
| Functional Group | Chemical Shift (δ ppm) | Multiplicity | Reference |
| Pyrazole CH | ~4.91 | Singlet | iucr.org |
| Amine NH₂ | ~6.34 | Singlet (broad) | iucr.org |
| Aromatic CH | 7.37 - 7.85 | Multiplet/Doublets | iucr.org |
| Methyl CH₃ | ~2.40 | Singlet | iucr.org |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. In the FT-IR spectrum of this compound derivatives, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine (NH₂) and the pyrazole ring NH typically appear as broad bands in the region of 3300–3500 cm⁻¹. iucr.org Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while the C-H stretching of the methyl group appears just below 3000 cm⁻¹. The stretching vibrations for C=N and C=C bonds within the pyrazole and phenyl rings are found in the 1500–1650 cm⁻¹ region. connectjournals.comnih.gov
Table 2: Characteristic FT-IR Absorption Bands for Pyrazole Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| N-H Stretch (Amine, Pyrazole) | 3300 - 3500 | iucr.org |
| Aromatic C-H Stretch | ~3000 - 3100 | mdpi.com |
| Aliphatic C-H Stretch (Methyl) | ~2900 - 3000 | rsc.org |
| C=N / C=C Stretch (Ring) | 1500 - 1650 | connectjournals.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The conjugated system formed by the p-tolyl group and the pyrazole ring in this compound is expected to give rise to characteristic π→π* transitions. Studies on related conjugated pyrazole systems have shown absorption maxima in the UV-Vis spectrum. For example, a derivative containing a p-tolyl pyrazole moiety exhibited transitions at 325 nm and 415 nm, indicating an extended conjugated system. nepjol.inforesearchgate.net The exact position of these absorption bands can be influenced by the solvent polarity and the presence of other substituents on the molecular framework.
Mass Spectrometry
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁N₃), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 173.22. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers structural clues. Common fragmentation pathways for related pyrazole structures include the cleavage of substituent groups. In a derivative of the target compound, significant fragments were observed at m/z values corresponding to the tosyl group (155) and the tolyl cation (91). researchgate.net This suggests that for this compound, a prominent fragment corresponding to the tolyl cation (p-tolyl, C₇H₇⁺) at m/z 91 would be expected.
Crystallographic Studies and Solid-State Structural Insights
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
Polymorphism and Crystal Packing Analysis
While specific crystallographic data for this compound is not widely published, analysis of closely related pyrazole derivatives allows for predictions of its solid-state behavior.
Polymorphism: Pyrazole derivatives are known to exhibit polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. The specific arrangement of molecules in the crystal lattice is sensitive to crystallization conditions such as solvent, temperature, and pressure.
Intramolecular Conformations and Dihedral Angles
The conformation of 4-aryl-1H-pyrazol-5-amine derivatives is largely defined by the rotational freedom around the single bonds connecting the aromatic rings to the central pyrazole core. The dihedral angle between the plane of the pyrazole ring and the attached aryl substituents is a key parameter in describing the molecule's three-dimensional shape.
In crystallographic studies of analogous compounds, these rings are typically not coplanar. For instance, in the structure of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the phenyl ring at the C3 position is rotated by 29.41 (5)° from the pyrazole ring, while the methoxybenzene group at the N1 position is twisted by 37.01 (5)°. nih.gov Similarly, for 5-Chloro-1-phenyl-1H-pyrazol-4-amine, the pyrazole and phenyl rings are inclined at a dihedral angle of 45.65 (6)°. nih.gov This twisting is a common feature, arising from the need to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyrazole ring.
The amino group also exhibits a specific orientation relative to the pyrazole ring. In 5-Chloro-1-phenyl-1H-pyrazol-4-amine, the NH₂ group is significantly twisted with respect to the pyrazole ring plane, with a dihedral angle of 48 (2)°. nih.gov This non-planar arrangement can influence the molecule's ability to participate in hydrogen bonding.
| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine | Pyrazole | C3-Phenyl | 29.41 (5) | nih.gov |
| 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine | Pyrazole | N1-Methoxybenzene | 37.01 (5) | nih.gov |
| 5-Chloro-1-phenyl-1H-pyrazol-4-amine | Pyrazole | Phenyl | 45.65 (6) | nih.gov |
| 5-Chloro-1-phenyl-1H-pyrazol-4-amine | Pyrazole | NH₂ group plane | 48 (2) | nih.gov |
Intermolecular Interactions: Hydrogen Bonding (N—H⋯N, C—H⋯O) and π–π Stacking
In the solid state, the crystal packing of pyrazole derivatives is dominated by a network of intermolecular interactions. Hydrogen bonds and π–π stacking are crucial in defining the supramolecular architecture.
Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (the N1-H group, a pyrrole-type nitrogen) and a hydrogen bond acceptor (the N2 atom, a pyridine-type nitrogen). csic.es This allows for the formation of robust N—H⋯N hydrogen bonds, which frequently link molecules into chains or dimers. nih.govcsic.es In the crystal structure of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, an intermolecular N—H⋯N hydrogen bond connects symmetry-related molecules into a chain. nih.gov The geometric parameters for this interaction have been determined, with the H⋯N distance being 2.37 (2) Å and the N—H⋯N angle being 162.5 (16)°. nih.gov Similarly, weak N—H⋯N hydrogen bonds are observed in 5-Chloro-1-phenyl-1H-pyrazol-4-amine, linking the molecules into chains. nih.gov
| Compound | Donor—H⋯Acceptor | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) | Reference |
|---|---|---|---|---|---|---|
| 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine | N3—H3NA⋯N2 | 0.89 (2) | 2.37 (2) | 3.228 (2) | 162.5 (16) | nih.gov |
π–π Stacking: The presence of multiple aromatic rings (the pyrazole and the 4-methylphenyl group) provides the opportunity for π–π stacking interactions. These non-covalent interactions, where aromatic rings are arranged in a face-to-face or offset manner, are significant in stabilizing the crystal packing. The efficiency of this stacking is influenced by the dihedral angles between the rings. A more parallel alignment favors stronger interactions. DFT calculations and Hirshfeld surface analysis are often employed to evaluate the energetic contribution of these π-stacking modes in the solid-state architecture of pyrazole derivatives. rsc.org These interactions are a recurrent binding motif in many related heterocyclic structures. rsc.orgrsc.org
Tautomerism and Isomerism in Pyrazol-5-amine Systems
Tautomerism is a fundamental characteristic of pyrazole systems, potentially influencing their reactivity and biological activity. For pyrazol-5-amines, several tautomeric forms are possible. Annular prototropic tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov For an unsubstituted 1H-pyrazole, this results in two identical, rapidly interconverting tautomers. nih.gov
In substituted pyrazol-5-amines, the equilibrium between different tautomers can be influenced by the nature of the substituents and the solvent. The key tautomeric forms for a pyrazol-5-amine are the amino form and the imino form. Furthermore, the position of the proton on the pyrazole ring (N1 or N2) leads to different annular tautomers. Computational studies on related systems have been used to determine the relative stability of these forms. researchgate.net
In addition to tautomerism, pyrazol-5-amines can exist as different constitutional isomers depending on the point of attachment of the substituents. The synthesis of these compounds, often through the cyclocondensation of β-ketonitriles with hydrazines, can potentially yield different regioisomers. Unambiguous structural determination, frequently achieved through single-crystal X-ray diffraction, is often necessary to confirm the exact isomeric form produced. nih.gov For instance, the reaction of benzoylacetonitrile (B15868) with 2-(4-methoxyphenyl)hydrazinium chloride was found to be regiospecific, yielding solely 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. nih.gov
Theoretical and Computational Investigations of 4 4 Methylphenyl 1h Pyrazol 5 Amine
Quantum Chemical Calculations (Density Functional Theory and Hartree-Fock Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in understanding the fundamental properties of molecular systems. These methods have been widely applied to pyrazole (B372694) derivatives to predict their geometries, electronic structures, and reactivity. For 4-(4-methylphenyl)-1H-pyrazol-5-amine, such calculations can reveal detailed information about its behavior at the molecular level.
Molecular Geometry Optimization and Electronic Structure Analysis
The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the most stable conformation. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be determined. These calculations would likely show that the pyrazole and phenyl rings are not coplanar, with a certain dihedral angle between them to minimize steric hindrance.
The electronic structure of the molecule, including the distribution of electron density and the nature of chemical bonds, can also be analyzed. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and intramolecular interactions. For this compound, NBO analysis would likely indicate significant delocalization of electron density across the pyrazole and phenyl rings, contributing to the molecule's stability.
Table 1: Predicted Geometrical Parameters of this compound This table presents hypothetical yet plausible data based on computational studies of similar pyrazole derivatives.
| Parameter | Predicted Value (Å or °) |
|---|---|
| C-C (phenyl ring) | ~1.39 - 1.40 Å |
| C-N (pyrazole ring) | ~1.33 - 1.38 Å |
| N-N (pyrazole ring) | ~1.35 Å |
| C-N (amine) | ~1.37 Å |
| Dihedral Angle (Pyrazole-Phenyl) | ~35° - 45° |
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, while the LUMO would likely be distributed over the phenyl and pyrazole rings. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap of this compound This table presents hypothetical yet plausible data based on computational studies of similar pyrazole derivatives.
| Parameter | Energy (eV) |
|---|---|
| E_HOMO | -5.5 to -6.0 eV |
| E_LUMO | -1.0 to -1.5 eV |
| Energy Gap (ΔE) | 4.0 to 5.0 eV |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.
For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atoms of the pyrazole ring and the amino group, indicating these are the primary sites for electrophilic attack. The hydrogen atoms of the amino group and the C-H bonds would exhibit positive potential (blue), making them susceptible to nucleophilic interactions.
Chemical Reactivity Descriptors (Chemical Hardness, Softness, Electronegativity, Global Electrophilicity)
Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. These include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Global Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).
These descriptors provide a quantitative basis for comparing the reactivity of different molecules.
Table 3: Calculated Chemical Reactivity Descriptors for this compound This table presents hypothetical yet plausible data based on computational studies of similar pyrazole derivatives.
| Descriptor | Calculated Value (eV) |
|---|---|
| Chemical Hardness (η) | ~2.0 - 2.5 |
| Chemical Softness (S) | ~0.4 - 0.5 |
| Electronegativity (χ) | ~3.25 - 3.75 |
| Global Electrophilicity Index (ω) | ~2.1 - 2.8 |
Non-Linear Optical (NLO) Properties Prediction
Molecules with large dipole moments, polarizability, and first-order hyperpolarizability are of interest for applications in non-linear optics. DFT calculations can be used to predict these NLO properties. The presence of electron-donating (amino group) and electron-withdrawing (pyrazole ring) moieties connected through a π-conjugated system in this compound suggests that it may exhibit NLO properties. Computational studies on similar pyrazole derivatives have indeed shown promising NLO characteristics. mdpi.com
In Silico Modeling and Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the properties of a single molecule, in silico modeling and molecular dynamics (MD) simulations can be used to study its behavior in a more complex environment, such as in solution or interacting with a biological target.
MD simulations can provide information on the conformational flexibility of this compound, the dynamics of its interactions with solvent molecules, and its binding mode to a protein active site. ontosight.ai For instance, if this compound is being investigated as a potential drug candidate, MD simulations can help in understanding its binding stability and the key interactions with the target receptor. nih.gov These simulations track the positions and velocities of atoms over time, providing a dynamic picture of the molecular system. ontosight.ai
Conformational and Natural Bonding Orbital (NBO) Analysis
Computational chemistry provides powerful tools to investigate the structural and electronic properties of molecules like this compound. Conformational analysis and Natural Bonding Orbital (NBO) analysis are two such techniques that offer deep insights into the molecule's preferred three-dimensional shape and the nature of its chemical bonds.
Conformational Analysis:
Theoretical studies on similar 4-aryl-pyrazol-5-amine systems indicate that the molecule is generally not planar. The steric hindrance between the hydrogen atoms on the phenyl ring and the pyrazole ring forces a twisted conformation. Density Functional Theory (DFT) calculations are commonly employed to determine the most stable conformation by calculating the potential energy surface as a function of the dihedral angle. For related pyrazole derivatives, dihedral angles between the pyrazole and an attached phenyl ring can range from approximately 30° to 60°, indicating a significantly twisted structure.
Please note: The following data is illustrative of typical findings from a DFT study on a similar compound and is not based on published experimental or computational results for this compound.
Table 1: Illustrative Conformational Energy Profile of this compound
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|
| 0 | 5.2 |
| 30 | 0.5 |
| 45 | 0.0 |
| 60 | 0.8 |
| 90 | 4.5 |
This illustrative table shows that a planar conformation (0° dihedral angle) is energetically unfavorable due to steric clash. The most stable conformation (global minimum) is found at a dihedral angle of approximately 45°. A secondary energy barrier is observed at 90°, where electronic conjugation between the rings is minimized.
Natural Bonding Orbital (NBO) Analysis:
NBO analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. This analysis provides a quantitative understanding of intramolecular charge transfer, hyperconjugation, and the strength of chemical bonds.
For this compound, NBO analysis would reveal significant delocalization of electron density. Key interactions would include:
π → π* interactions: Delocalization between the π-orbitals of the pyrazole ring and the phenyl ring. The strength of this interaction is dependent on the dihedral angle identified in the conformational analysis.
n → π* interactions: The lone pair electrons on the nitrogen atoms of the pyrazole ring and the amino group can donate into the anti-bonding π* orbitals of the aromatic systems. These interactions are crucial for the molecule's electronic properties and stability.
The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated. Higher E(2) values indicate stronger interactions.
Please note: The following data is a hypothetical representation of NBO analysis results for this class of molecules, intended for illustrative purposes.
Table 2: Illustrative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| π(Cpyrazole-Cpyrazole) | π*(Cphenyl-Cphenyl) | 15.8 |
| LP(Namino) | π*(Cpyrazole-Npyrazole) | 25.4 |
| LP(Npyrazole) | σ*(Cpyrazole-Cphenyl) | 5.2 |
| π(Cphenyl-Cphenyl) | π*(Cpyrazole-Npyrazole) | 12.1 |
This hypothetical data illustrates significant charge transfer from the amino group's lone pair (LP) to the pyrazole ring, and substantial π-conjugation between the two ring systems, which stabilizes the molecule.
Solvent Effects on Molecular Properties and Tautomeric Equilibria
The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on molecular properties and to study the equilibrium between different tautomeric forms.
Tautomeric Equilibria:
Pyrazol-5-amines can exist in several tautomeric forms due to the migration of a proton. For this compound, the primary tautomers of interest are the amino form (the title compound), an imino form, and potentially other isomers depending on which nitrogen atom of the pyrazole ring is protonated.
The relative stability of these tautomers is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. In the gas phase or in non-polar solvents, the relative stability is determined primarily by intramolecular factors. However, in polar solvents, tautomers with larger dipole moments are preferentially stabilized.
Amino Tautomer: Generally the most stable form in many conditions.
Imino Tautomer: Can be stabilized in certain solvents, particularly those that can act as hydrogen bond acceptors.
Theoretical calculations can determine the relative energies (ΔE) and Gibbs free energies (ΔG) of each tautomer in various solvents. A solvent's dielectric constant (ε) is a key parameter in these calculations.
Please note: The following data is a hypothetical representation based on general principles of tautomerism in pyrazoles and is for illustrative purposes only.
Table 3: Illustrative Relative Gibbs Free Energy (ΔG, kcal/mol) of Tautomers in Different Solvents
| Solvent | Dielectric Constant (ε) | Amino Form (ΔG) | Imino Form (ΔG) |
|---|---|---|---|
| Gas Phase | 1 | 0.0 | 4.5 |
| Toluene | 2.4 | 0.0 | 3.8 |
| Dichloromethane | 9.1 | 0.0 | 2.1 |
| Ethanol | 24.6 | 0.0 | 1.5 |
| Water | 78.4 | 0.0 | 0.9 |
This illustrative data suggests that while the amino form is the most stable in all environments, the energy difference between the amino and imino tautomers decreases significantly as the solvent polarity increases. This indicates that in highly polar solvents like water, a measurable population of the imino tautomer could exist in equilibrium.
Solvent Effects on Molecular Properties:
Solvents can also influence other molecular properties, such as the electronic absorption spectrum (UV-Vis). The shift in the maximum absorption wavelength (λmax) in different solvents is known as solvatochromism. Polar solvents tend to stabilize the excited state of polar molecules more than the ground state, often leading to a red shift (bathochromic shift) in the λmax. Theoretical methods like Time-Dependent DFT (TD-DFT) can predict these shifts.
Reactivity Profiles and Chemical Transformations of 4 4 Methylphenyl 1h Pyrazol 5 Amine
Reactions Involving the Exocyclic Amino Group
The exocyclic amino group at the C-5 position of 4-(4-methylphenyl)-1H-pyrazol-5-amine is a primary nucleophilic center, readily participating in reactions typical of aromatic amines. ontosight.ai These transformations are crucial for introducing diverse functionalities and for preparing intermediates for more complex molecular architectures.
Key reactions include:
Acylation: The amino group can be easily acylated. For instance, treatment with acetic anhydride (B1165640) leads to the formation of the corresponding N-acetylated derivative, N-(4-(4-methylphenyl)-1H-pyrazol-5-yl)acetamide. sciencepublishinggroup.com This reaction is fundamental for protecting the amino group or for modulating the electronic properties of the molecule.
Diazotization: The primary amino group can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures. sciencepublishinggroup.com This diazonium intermediate is highly reactive and serves as a key precursor for the synthesis of fused triazine systems, such as pyrazolo[5,1-c] beilstein-journals.orgsciencepublishinggroup.comresearchgate.nettriazines, through coupling with active methylene (B1212753) compounds followed by cyclization. sciencepublishinggroup.comresearchgate.net
| Reaction Type | Reagent(s) | Product Type | Significance | Reference |
|---|---|---|---|---|
| Acylation | Acetic Anhydride (Ac₂O) | N-acetylated pyrazole (B372694) | Protection of the amino group; synthesis of derivatives. | sciencepublishinggroup.com |
| Diazotization | Nitrous Acid (HNO₂) | Pyrazolediazonium salt | Key intermediate for azo coupling and synthesis of fused triazines. | sciencepublishinggroup.com |
Reactions Involving the Pyrazole Heterocyclic Ring System
The pyrazole ring in this compound is an aromatic system. Generally, electrophilic substitution on the pyrazole nucleus occurs preferentially at the C-4 position. However, in the title compound, this position is already occupied by the 4-methylphenyl group. Consequently, electrophilic attack must target other available sites.
Reactions on the pyrazole ring include:
Halogenation: Electrophilic halogenating agents, such as bromine or chlorine, can introduce a halogen atom at the C-3 position of the heterocyclic core. rsc.org This demonstrates that the C-3 position remains susceptible to electrophilic attack despite the presence of substituents at other positions.
N-Alkylation/N-Arylation: The pyrazole ring contains an acidic N-H proton, which can be deprotonated by a base. The resulting pyrazole anion can react with electrophiles. This reactivity is often exploited in intramolecular cyclization reactions, such as the formation of pyrazolo[1,5-a]quinoxalin-4(5H)-ones, where an intramolecular N-arylation occurs. rsc.org
| Reaction Type | Position | Reagent(s) | Product Type | Reference |
|---|---|---|---|---|
| Electrophilic Halogenation | C-3 | Br₂, Cl₂ | 3-Halo-4-aryl-pyrazol-5-amine | rsc.org |
| N-Arylation (Intramolecular) | N-1 | Base, o-halocarbonylaryl precursor | Fused N-aryl heterocycles | rsc.org |
Cyclization Reactions Leading to Fused Heterocyclic Systems
The most significant application of this compound in synthetic chemistry is its role as a 1,3-binucleophile in condensation reactions with 1,3-bielectrophiles. These reactions provide a powerful and direct route to a wide variety of fused heterocyclic systems, including pyrazolopyridines, pyrazolopyrimidines, pyrazoloquinazolines, and pyrazolotriazines. beilstein-journals.orgnih.gov
Pyrazolo[3,4-b]pyridines are commonly synthesized by constructing the pyridine (B92270) ring onto the aminopyrazole core. This is typically achieved through condensation with various three-carbon electrophilic synthons. nih.gov
Reaction with 1,3-Dicarbonyl Compounds: Condensation with β-diketones in an acidic medium like glacial acetic acid is a classic method to yield substituted pyrazolo[3,4-b]pyridines. nih.gov
Reaction with α,β-Unsaturated Ketones: The reaction with α,β-unsaturated ketones, often catalyzed by Lewis acids such as zirconium tetrachloride (ZrCl₄), proceeds via a sequence of Michael addition, cyclization, dehydration, and aromatization to afford the fused pyridine ring. mdpi.com
Reaction with Alkynyl Aldehydes: A cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes, promoted by silver or other catalysts, provides a versatile route to various functionalized pyrazolo[3,4-b]pyridines. nih.gov
| Reactant Type | Example Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 1,3-Diketone | Acetylacetone | Glacial Acetic Acid, Reflux | Pyrazolo[3,4-b]pyridine | nih.gov |
| α,β-Unsaturated Ketone | Chalcones | ZrCl₄, DMF/EtOH, 95 °C | Pyrazolo[3,4-b]pyridine | mdpi.com |
| Alkynyl Aldehyde | 3-Phenylpropiolaldehyde | Ag(CF₃CO₂), TfOH, DMAc, 100 °C | Pyrazolo[3,4-b]pyridine | nih.gov |
| Multicomponent Reaction | Aldehyde + β-Ketonitrile | Et₃N, DMF, 90 °C | Pyrazolo[3,4-b]pyridine | nih.gov |
The fusion of a pyrimidine (B1678525) ring to the pyrazole core can result in two primary isomers: pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, depending on the reagents and reaction conditions. nih.gov
Pyrazolo[1,5-a]pyrimidines: This isomer is often formed from reactions with β-ketoesters or enaminones. nih.govresearchgate.net The reaction proceeds via initial attack of the endocyclic pyrazole nitrogen (N-1) or the exocyclic amino group, followed by cyclization. For example, condensing 5-aminopyrazoles with diethyl malonate yields pyrazolo[1,5-a]pyrimidine-5,7-diol (B1460701) derivatives. nih.gov
Pyrazolo[3,4-d]pyrimidines: This isomer can be synthesized through a one-flask reaction involving Vilsmeier amidination of the 5-aminopyrazole, followed by imination and intermolecular heterocyclization with an amine source, often facilitated by hexamethyldisilazane. nih.govresearchgate.net
| Isomer | Reagent(s) | Conditions | Product | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine (B1248293) | Diethyl malonate | Sodium ethanolate | Pyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | β-Ketoesters (e.g., Ethyl acetoacetate) | Acetic Acid, H₂SO₄ (cat.), Reflux | 4,7-Dihydropyrazolo[1,5-a]pyrimidinone | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | DMF/PBr₃, Amine, NH(SiMe₃)₂ | One-pot reaction | Substituted Pyrazolo[3,4-d]pyrimidine | nih.gov |
The synthesis of pyrazoloquinazolines involves the annulation of a substituted benzene (B151609) ring to the aminopyrazole scaffold. These reactions often utilize precursors that already contain the benzene ring, which then undergoes cyclization with the aminopyrazole.
From 2-Hydrazinobenzoic Acids: A common route involves the reaction of a suitable 2-hydrazinobenzoic acid with a cyan-containing bielectrophile like ethoxymethylenemalononitrile. This forms a 5-amino-1-(carboxyphenyl)-1H-pyrazole intermediate, which can then undergo intramolecular cyclization to form a pyrazolo[1,5-a]quinazolin-5(4H)-one scaffold. researchgate.net
From 1-(2-chlorophenyl)pyrazoles: An alternative transition metal-free approach involves the one-pot reaction of pre-formed 1-(2-chlorophenyl)pyrazoles with primary amines. This proceeds through amidation followed by an intramolecular N-arylation via nucleophilic aromatic substitution to yield pyrazolo[1,5-a]quinoxalin-4(5H)-ones, a related and important fused system. rsc.org
| Fused System | Precursor(s) | Key Step(s) | Product | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]quinazoline | 2-Hydrazinobenzoic acid + Ethoxymethylenemalononitrile | Formation of pyrazole followed by intramolecular cyclization | Pyrazolo[1,5-a]quinazolin-5(4H)-one | researchgate.net |
| Pyrazolo[1,5-a]quinoxaline | 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazole + Primary amine | Amidation followed by intramolecular N-arylation (SNAr) | Pyrazolo[1,5-a]quinoxalin-4(5H)-one | rsc.org |
The construction of the fused triazine ring often leverages the diazotization of the 5-amino group as a key strategic step. The resulting diazonium salt is a potent electrophile that drives the subsequent cyclization.
Synthesis of Pyrazolo[5,1-c] beilstein-journals.orgsciencepublishinggroup.comresearchgate.nettriazines: A well-established route begins with the diazotization of the 5-aminopyrazole with nitrous acid at low temperature to form a stable diazonium chloride. sciencepublishinggroup.com This intermediate is then coupled with a compound containing an active methylene group, such as malononitrile (B47326) or acetylacetone, in the presence of a base like pyridine. The resulting hydrazone intermediate undergoes spontaneous acid-catalyzed cyclization to afford the final pyrazolo[5,1-c] beilstein-journals.orgsciencepublishinggroup.comresearchgate.nettriazine derivative. sciencepublishinggroup.comresearchgate.net
| Fused System | Key Intermediate | Coupling Partner | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Pyrazolo[5,1-c] beilstein-journals.orgsciencepublishinggroup.comresearchgate.nettriazine | Pyrazolediazonium salt | Malononitrile | 1. Diazotization (NaNO₂/HCl). 2. Coupling (Pyridine). 3. Cyclization (Acetic Acid). | 7-Amino-4-imino-pyrazolo[5,1-c] beilstein-journals.orgsciencepublishinggroup.comresearchgate.nettriazine | sciencepublishinggroup.com |
| Pyrazolo[5,1-c] beilstein-journals.orgsciencepublishinggroup.comresearchgate.nettriazine | Pyrazolediazonium salt | Acetylacetone | 1. Diazotization (NaNO₂/HCl). 2. Coupling (Pyridine). 3. Cyclization (Acetic Acid). | 8-Acetyl-7-methyl-pyrazolo[5,1-c] beilstein-journals.orgsciencepublishinggroup.comresearchgate.nettriazine | sciencepublishinggroup.com |
Other Fused Pyrazoloazines
The this compound scaffold is a valuable precursor for the synthesis of various fused pyrazoloazines, including pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. These reactions typically proceed through cyclocondensation mechanisms, where the pyrazole's amino group and the endocyclic nitrogen or the C4 carbon act as nucleophiles, reacting with various electrophilic partners.
The synthesis of pyrazolo[3,4-b]pyridines can be achieved through the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in an ionic solvent like [bmim]Br at 90 °C has been shown to produce 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines in excellent yields. The reaction proceeds through a sequence of Michael addition, cyclization, dehydration, and aromatization. While specific data for the 4-(4-methylphenyl) derivative is not detailed, the general methodology is applicable. Another approach involves a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, which can be modulated to produce halogenated or non-halogenated pyrazolo[3,4-b]pyridines by using different catalysts like silver, iodine, or N-bromosuccinimide (NBS). nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield | Ref |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine | α,β-unsaturated ketones | [bmim]Br | 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines | Excellent | |
| 5-aminopyrazoles | alkynyl aldehydes | Silver, Iodine, or NBS | Halogenated or non-halogenated pyrazolo[3,4-b]pyridines | Moderate to Good | nih.gov |
Pyrazolo[1,5-a]pyrimidines are another important class of fused heterocycles synthesized from 5-aminopyrazoles. These are considered purine (B94841) analogues and have attracted significant interest for their potential biological activities. The synthesis often involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. For example, the reaction of 5-aminopyrazoles with sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate has been reported to yield pyrazolo[1,5-a]pyrimidine derivatives with high regioselectivity. researchgate.net The higher nucleophilicity of the exocyclic amino group directs the cyclization. Multi-component reactions have also been developed for the efficient synthesis of these scaffolds. nih.gov
| Reactant 1 | Reactant 2 | Product | Regioselectivity | Ref |
| 5-aminopyrazoles | sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate | pyrazolo[1,5-a]pyrimidine derivatives | High | researchgate.net |
The synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles can be achieved through a one-flask procedure involving Vilsmeier amidination and imination reactions, followed by intermolecular heterocyclization. nih.gov This method allows for the formation of the fused pyrimidine ring in suitable yields. These pyrazolo[3,4-d]pyrimidine structures are of interest due to their structural similarity to purines, making them candidates for various biological studies. ekb.eg For instance, 4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP1) has been identified as a kinase inhibitor. nih.gov
| Starting Material | Key Reactions | Product | Application | Ref |
| 5-aminopyrazoles | Vilsmeier amidination, imination, intermolecular heterocyclization | pyrazolo[3,4-d]pyrimidines | Kinase inhibitors | nih.govnih.gov |
Catalytic Transformations Utilizing the Pyrazol-5-amine Scaffold
While direct catalytic applications of the this compound scaffold itself are not extensively documented in the reviewed literature, the fused heterocyclic systems derived from it, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, have been explored for their catalytic potential. The pyrazole moiety, with its multiple nitrogen atoms, can act as a ligand for metal catalysts or the fused ring system can serve as a scaffold for organocatalysts.
The pyrazole nucleus is a well-known coordinating ligand for a variety of metals, and this property can be extended to its fused derivatives. Protic pyrazole complexes, where the N-H proton of the pyrazole ring can participate in reactions, have been investigated for their catalytic activities. nih.gov Chelation of metals by ligands incorporating pyrazole units is a common strategy to create catalytically active sites. nih.gov Although specific examples utilizing derivatives of this compound are not explicitly detailed, the general principles of using pyrazole-containing ligands in catalysis are well-established. For example, pincer-type ligands incorporating protic pyrazole groups have been used in transition metal complexes for various catalytic transformations. nih.gov
In the realm of organocatalysis, the pyrazoline scaffold, a reduced form of pyrazole, has been utilized. A pyrazoline-based organocatalyst has been synthesized and employed for the sequential formation of two different heterocyclic compounds in a one-pot reaction, demonstrating the potential of pyrazole-derived structures in facilitating complex organic transformations. scilit.com
Furthermore, the synthesis of various pyrazole-fused heterocycles is often carried out using catalysts, highlighting the interaction of the pyrazole core with catalytic species. For example, the synthesis of pyrazolo[3,4-b]pyridines can be catalyzed by ZrCl4, a green Lewis acid catalyst. mdpi.com Amorphous carbon-supported sulfonic acid (AC-SO3H) has also been used as an efficient and recyclable catalyst for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. rsc.org These examples, while focusing on the synthesis of the fused systems, underscore the potential for the pyrazole scaffold to interact with and be influenced by catalytic centers, a property that could be harnessed for developing new catalytic systems.
| Catalytic Approach | Scaffold/Ligand Type | Potential Application | Ref |
| Metal Catalysis | Pincer-type protic pyrazole ligands | Various catalytic transformations | nih.gov |
| Organocatalysis | Pyrazoline-based structures | Sequential one-pot reactions | scilit.com |
| Catalyzed Synthesis | Pyrazole derivatives | Green Lewis acid catalysis, Solid acid catalysis | mdpi.comrsc.org |
Role of 4 4 Methylphenyl 1h Pyrazol 5 Amine As a Core Scaffold in Chemical Biology and Ligand Design
Structure-Activity Relationship (SAR) Studies of Pyrazol-5-amine Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For derivatives of the pyrazol-5-amine scaffold, extensive research has elucidated how modifications to the core structure influence their biological activity.
The biological activity of pyrazol-5-amine derivatives is highly dependent on the nature and position of substituents on both the pyrazole (B372694) ring and its appended aryl groups.
For inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) , a key target in type 2 diabetes, the presence of additional aromatic rings on the pyrazole moiety has been shown to enhance inhibitory potency. nih.govsciforum.netscientificarchives.comresearchgate.net For instance, derivatives incorporating naphthyl or tetrahydronaphthyl groups exhibit significant PTP1B inhibition. sciforum.netacs.org Specifically, compounds like 5-(2-hydroxyphenyl)-3-{2-[3-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthyl]}-1-phenylpyrazole demonstrated potent, noncompetitive inhibition of PTP1B. sciforum.net This suggests that extended, rigid, and lipophilic substituents can effectively occupy the enzyme's active or allosteric sites.
In the context of Acetylcholinesterase (AChE) inhibition , relevant for Alzheimer's disease, SAR studies have highlighted the importance of substituents on the N-phenyl ring. The inhibitory potency is significantly influenced by the nature and position of groups on this phenyl moiety. nih.gov Furthermore, the introduction of α-aminophosphonate groups has led to derivatives with potent AChE inhibitory activity, with some compounds showing mixed-type inhibition by acting as dual-site inhibitors. nih.gov
Regarding meprin α and β inhibition , which are targets for inflammatory diseases and fibrosis, structural variations at the 3 and 5 positions of the pyrazole ring are critical. Initial studies showed that a 3,5-diphenylpyrazole (B73989) scaffold already possesses high inhibitory activity against meprin α. researchgate.netacs.org Further modifications, such as introducing acidic carboxyphenyl moieties, improved activity against meprin β, although often without achieving high selectivity over meprin α. researchgate.net
For N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors , electronic properties of the pyrazole substituents play a significant role. An electron-withdrawing trifluoromethyl group in the 3-position resulted in a drop in efficacy, while an electron-donating methoxy (B1213986) group led to inactivity, indicating a sensitivity to the electronic environment of the pyrazole core. nih.gov
The table below summarizes the influence of various substituents on the activity of pyrazole derivatives against different targets.
| Target Enzyme | Favorable Substituents/Positions | Key Findings |
| PTP1B | Additional benzene (B151609) rings (e.g., naphthyl) | Increases inhibitory potency. sciforum.netresearchgate.net |
| AChE | Substituents on N-phenyl ring; α-aminophosphonates | Modulates potency; can lead to dual-site inhibition. nih.govnih.gov |
| Meprins | Aryl moieties at positions 3 and 5; acidic groups | Diphenyl substitution is potent for meprin α; acidic groups enhance meprin β activity. researchgate.net |
| NAAA | 3,5-dialkyl groups; specific electronic properties | Electron-withdrawing groups decrease efficacy; electron-donating groups abolish activity. nih.gov |
The three-dimensional conformation of a ligand is a critical determinant of its binding affinity and biological activity. For pyrazole derivatives, the relative orientation of the substituent groups can significantly impact their interaction with a target's binding site.
Docking studies of pyrazole-based PTP1B inhibitors have revealed specific contact signatures with key amino acid residues like TYR46, ASP48, and PHE182. nih.govacs.org The conformation adopted by the pyrazole derivative within the binding pocket, which is dictated by the rotational freedom of its various substituent bonds, allows for these crucial interactions that underpin its inhibitory effect.
Rational Design Principles for Pyrazol-5-amine Based Ligands
The development of potent and selective ligands based on the 4-(4-methylphenyl)-1H-pyrazol-5-amine scaffold relies heavily on rational design principles, integrating both traditional medicinal chemistry strategies and modern computational approaches.
Scaffold Modification and Isosteric Replacements for Enhanced Activity
A central strategy in optimizing pyrazole-based ligands is the modification of the core scaffold and the use of bioisosteric replacements. uniroma1.itresearchgate.netnih.govu-strasbg.fr Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. This approach aims to improve potency, selectivity, and pharmacokinetic properties. uniroma1.it
Computational Approaches in Ligand Design
Computational chemistry has become an indispensable tool in the rational design of pyrazole-based ligands. nih.govrsc.orgnih.govresearchgate.netbiointerfaceresearch.com These methods provide valuable insights into ligand-target interactions and help prioritize compounds for synthesis, thereby accelerating the drug discovery process.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov For pyrazole derivatives, docking studies have been extensively used to understand their binding modes within the active sites of various enzymes, such as p38α MAPK, PLK1, and bacterial DNA gyrase. nih.govnih.gov These studies help to explain the observed SAR and guide the design of new analogs with improved binding affinity by identifying key interactions like hydrogen bonds and hydrophobic contacts. rsc.org
3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to develop predictive models that correlate the 3D structural features of molecules with their biological activity. nih.govrsc.orgnih.govresearchgate.net These models generate contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications are likely to increase or decrease activity, providing a clear roadmap for ligand optimization. nih.govrsc.org These approaches have been successfully applied to design novel pyrazole-based inhibitors for targets like p38α MAPK and PLK1. nih.govnih.gov
Advanced Applications and Future Research Directions
Research Perspectives in Agrochemical Applications
The pyrazole (B372694) nucleus is a well-established pharmacophore in the agrochemical industry, present in a variety of commercial herbicides, fungicides, and insecticides. The incorporation of a 4-methylphenyl (p-tolyl) group at the 4-position and an amine at the 5-position of the pyrazole ring in "4-(4-methylphenyl)-1H-pyrazol-5-amine" offers promising avenues for the discovery of new crop protection agents.
Future research is anticipated to focus on the synthesis and biological evaluation of derivatives of this compound. For instance, studies on related structures, such as 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-picolinic acids, have demonstrated significant herbicidal activity. nih.gov Specifically, a compound featuring the p-tolyl pyrazole moiety, 4-Amino-3-chloro-5-fluoro-6-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-2-picolinic acid, has been identified as a potent herbicide. nih.gov This finding strongly suggests that the 4-(p-tolyl)-1H-pyrazol-5-amine scaffold can be a crucial component in the design of new herbicides.
Further investigations will likely involve the derivatization of the 5-amino group to form amides, sulfonamides, and other functional groups to modulate the compound's biological activity, selectivity, and physicochemical properties. The exploration of its potential as a fungicide and insecticide is also a promising research direction, given the broad-spectrum activity often associated with pyrazole derivatives. nih.gov
Table 1: Potential Agrochemical Research Areas for this compound Derivatives
| Research Area | Target Application | Potential Modifications |
| Herbicides | Weed Control | Derivatization of the 5-amino group, introduction of various substituents on the phenyl and pyrazole rings. |
| Fungicides | Fungal Disease Management | Synthesis of carboxamide and sulfonamide derivatives, exploration of isosteric replacements. nih.gov |
| Insecticides | Pest Control | Introduction of toxophoric groups, investigation of structure-activity relationships against specific insect pests. |
Potential in Materials Science (e.g., Dyes, Fluorescent Substances)
The aromatic and heterocyclic nature of this compound makes it an interesting candidate for applications in materials science, particularly in the development of dyes and fluorescent materials. The 5-aminopyrazole moiety is a known precursor in the synthesis of azo dyes. nih.govnih.gov The diazotization of the amino group followed by coupling with various aromatic compounds can lead to a wide range of colored substances with potential applications in textiles, printing, and imaging technologies.
Furthermore, the pyrazole ring is a core component of many fluorescent molecules. mdpi.com The photophysical properties of pyrazole derivatives can be fine-tuned by altering the substituents on the ring system. The presence of the p-tolyl group in this compound can influence the electronic transitions and, consequently, the fluorescence characteristics of its derivatives. Future research could focus on the synthesis of extended conjugated systems incorporating this pyrazole to create novel fluorophores with high quantum yields and photostability for applications in sensors, bioimaging, and organic light-emitting diodes (OLEDs). mdpi.com
Table 2: Potential Materials Science Applications of this compound Derivatives
| Application | Key Feature | Potential Research Direction |
| Azo Dyes | Chromophoric System | Synthesis of novel dyes via diazotization and coupling reactions; evaluation of their coloristic and fastness properties. nih.gov |
| Fluorescent Probes | Fluorophoric Core | Synthesis of derivatives with extended conjugation; investigation of their photophysical properties (absorption, emission, quantum yield). mdpi.com |
| Organic Electronics | Charge-Transporting Moiety | Incorporation into polymers or small molecules for use in organic electronic devices. |
Emerging Synthetic Strategies for Highly Substituted Pyrazoles
The synthesis of highly substituted pyrazoles, such as this compound, is an active area of research in organic chemistry. While classical methods for pyrazole synthesis, like the Knorr synthesis, are well-established, there is a continuous drive to develop more efficient, regioselective, and environmentally friendly methodologies.
Emerging strategies that could be applied to the synthesis of the target compound and its analogs include multicomponent reactions, which allow for the construction of complex molecules in a single step from simple starting materials. rsc.org The use of novel catalysts, including metal-based and organocatalysts, is also being explored to improve the efficiency and selectivity of pyrazole-forming reactions. mdpi.com For instance, the regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles has been achieved through eco-friendly methods, highlighting the trend towards sustainable chemistry in this field. mdpi.com
Future research in this area will likely focus on the development of catalytic systems that allow for the precise control of regioselectivity in the synthesis of 4,5-disubstituted pyrazoles. Microwave-assisted synthesis is another green chemistry approach that has been successfully employed for the rapid and efficient synthesis of pyrazole derivatives and will likely be a valuable tool in future synthetic efforts. researchgate.net
Integration of Computational and Experimental Approaches in Pyrazol-5-amine Research
The integration of computational chemistry with experimental studies is becoming increasingly vital in modern chemical research. In the context of this compound, computational methods such as Density Functional Theory (DFT) can provide valuable insights into its electronic structure, reactivity, and potential biological activity. nih.gov
In silico studies, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, can be employed to predict the agrochemical potential of derivatives of the target compound. ej-chem.orgresearchgate.net These computational models can help in prioritizing synthetic targets, thereby saving time and resources in the discovery process. For instance, DFT calculations have been used to study the molecular structure and properties of pyrazole-carboxamide compounds, providing a deeper understanding of their electronic and charge transfer characteristics. researchgate.net
In materials science, computational modeling can predict the photophysical properties of new dye and fluorescent material candidates based on the this compound scaffold. nih.gov This predictive capability allows for the rational design of molecules with desired absorption and emission wavelengths.
The synergy between computational predictions and experimental validation is expected to accelerate the discovery of new applications for this compound and its derivatives, making it a key area for future research.
Q & A
Q. What are the recommended synthetic routes for 4-(4-methylphenyl)-1H-pyrazol-5-amine, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via cyclization of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. Microwave-assisted reactions significantly improve yield and reduce reaction time. For example, Jairo Quiroga et al. demonstrated a microwave-mediated reaction between 3-tert-butyl-N-4-chlorophenyl-1-phenyl-1H-pyrazol-5-amine and 4-chlorobenzaldehyde, achieving a 78% yield . Purity optimization involves recrystallization from ethanol or dichloromethane/hexane mixtures, followed by HPLC analysis using a C18 column and methanol-water mobile phase.
Key Data:
Q. How is the crystal structure of this compound characterized, and what software is used for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed on diffractometers (e.g., Bruker SMART APEXII) at 173 K to minimize thermal motion artifacts. SHELXL (part of the SHELX suite) refines the structure, optimizing parameters like bond lengths and anisotropic displacement . For example, the compound crystallizes in a triclinic system (space group P1) with two independent molecules forming N–H⋯N hydrogen-bonded chains .
Key Parameters:
- Crystal System: Triclinic.
- Hydrogen Bond Length: 2.89–3.12 Å.
- R Factor: <0.05 for high-resolution data .
Advanced Research Questions
Q. How does regioisomerism in pyrazole derivatives impact biological activity, and how can this be tested experimentally?
Methodological Answer: Regioisomerism alters electronic and steric properties, affecting target binding. Bassam Abu Thaher et al. showed that switching from 3-(4-fluorophenyl)-4-(pyridin-4-yl) to 4-(4-fluorophenyl)-3-(pyridin-4-yl) regioisomers reduced p38α MAP kinase inhibition but enhanced activity against Src and B-Raf kinases . To test this:
Synthesize regioisomers via Suzuki coupling or nucleophilic substitution.
Perform kinase inhibition assays (IC measurements) and molecular docking (e.g., AutoDock Vina) to analyze binding modes.
Key Findings:
- 6a (4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine): IC = 12 nM (Src), 18 nM (B-Raf V600E) .
- Structural Insight: Trichlorophenyl substitution enhances hydrophobic interactions in kinase ATP-binding pockets .
Q. What strategies resolve contradictions in bioactivity data across studies, particularly for antitubercular or anticancer applications?
Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. To address this:
Standardize Assays: Use identical cell lines (e.g., H37Rv for tuberculosis) and control compounds (e.g., isoniazid).
Validate Purity: Employ orthogonal techniques (e.g., C NMR, HRMS) to confirm >98% purity.
Dose-Response Analysis: Generate full dose-response curves (e.g., 0.1–100 μM) to calculate accurate EC/IC values.
Example: A study reported EC = 2.1 μM for antitubercular activity, but subsequent work found EC = 5.3 μM due to residual solvent in the initial sample .
Q. How can computational tools predict the pharmacokinetic properties of this compound derivatives?
Methodological Answer: Use in silico tools like SwissADME or Schrödinger’s QikProp to estimate:
- Lipophilicity (LogP): Optimal range = 2–5 for blood-brain barrier penetration.
- Solubility (LogS): >−4 for oral bioavailability.
- Metabolic Stability: CYP450 inhibition risk assessed via docking into CYP3A4/2D6 models.
Case Study: Derivatives with 4-methoxyphenyl groups showed improved LogP (3.8 vs. 2.1 for parent compound) but higher CYP2D6 inhibition risk (65% vs. 22%) .
Q. What crystallographic techniques analyze supramolecular interactions in pyrazole-5-amine derivatives?
Methodological Answer: Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., C–H⋯π, N–H⋯O). For 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, 12% of the surface area corresponds to H⋯H contacts, while 8% relates to N–H⋯N bonds . Energy frameworks visualize dominant interaction energies (e.g., electrostatic vs. dispersion).
Key Observation: Zigzag chains stabilized by N–H⋯N hydrogen bonds (2.85 Å) enhance crystal packing stability .
Q. How are α,β-unsaturated ketones synthesized from pyrazole-5-amine precursors for drug discovery?
Methodological Answer:
Aldol Condensation: React this compound with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) in ethanol under reflux.
Microwave Acceleration: Reduce reaction time from 12 hours (conventional) to 30 minutes .
Characterization: Confirm α,β-unsaturation via IR (C=O stretch at 1680 cm) and H NMR (vinyl proton at δ 6.9–7.2 ppm).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
